(2-Ethylnaphthalen-1-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-ethylnaphthalen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14;/h3-8H,2,9,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHILGRQVGIQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylnaphthalen-1-yl)methanamine hydrochloride typically involves the alkylation of naphthalene derivatives followed by amination. One common method includes the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group. The resulting ethylnaphthalene is then subjected to a formylation reaction to introduce a formyl group at the first position. This intermediate is subsequently reduced to the corresponding methanamine using reducing agents like lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylnaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Corresponding amine derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
(2-Ethylnaphthalen-1-yl)methanamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Ethylnaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s methanamine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The ethyl group may also contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The position of substituents on the naphthalene ring significantly impacts electronic properties. For example, (1R)-1-(2-Naphthyl)-1-propanamine HCl (naphthalen-2 substitution) may exhibit different binding affinities compared to the naphthalen-1-substituted target compound .
- Functional Groups : Methoxy groups (e.g., in 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl) enhance solubility via polarity, whereas ethyl or phenyl groups increase lipophilicity .
Heterocyclic Methanamine Derivatives
Key Observations:
- Heterocycles : Replacing naphthalene with smaller heterocycles (e.g., furan, thiazole) reduces molecular weight and alters electronic properties. For instance, thiazole derivatives may exhibit stronger halogen bonding in biological systems .
- Solubility : Furan- and thiophene-based compounds generally have higher aqueous solubility compared to naphthalene derivatives due to reduced hydrophobicity .
Pharmacologically Relevant Analogs
(2-Ethylnaphthalen-1-yl)methanamine HCl shares structural motifs with intermediates used in drug synthesis. For example:
- Sertraline Hydrochloride: A tetralin-based antidepressant with a chlorophenyl group and methylamine substituent.
- N-Benzyl-1-(1-naphthyl)ethanamine HCl : Features a benzyl group, which introduces steric bulk that may influence receptor selectivity .
Physicochemical and Spectroscopic Data
- NMR Profiles: Benzo[b]thiophen-2-yl methanamine HCl and furan-2-yl methanamine HCl exhibit distinct ¹H/¹³C NMR shifts in methanol-d₄ or DMSO-d₆, reflecting differences in aromatic ring currents and substituent effects .
- Thermal Stability : Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) show higher melting points (~268°C) compared to naphthalene derivatives, likely due to crystalline packing efficiencies .
Biological Activity
(2-Ethylnaphthalen-1-yl)methanamine hydrochloride, a compound with the CAS number 2137791-77-4, has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of an ethyl group attached to a naphthalene ring, linked to a methanamine group. Its unique structure may contribute to its biological effects.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes, affecting metabolic pathways critical for cellular function.
- Receptor Modulation : It could act on specific receptors involved in neurotransmission or cellular signaling.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays demonstrated significant inhibition of tumor cell proliferation. For instance, a study reported a 100% decrease in viability of EAC-bearing mice treated with the compound compared to controls .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicated that derivatives of naphthalene compounds exhibit activity against various bacterial strains, suggesting that this compound may share similar properties.
Neuroprotective Effects
In models of neurodegeneration, compounds related to this compound have shown protective effects on neuronal cells. This is particularly relevant in studies focused on Parkinson's disease .
Case Studies and Research Findings
Q & A
Q. What are the validated synthetic routes for (2-Ethylnaphthalen-1-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of naphthalen-1-ylmethanamine with ethyl halides under basic conditions, followed by hydrochloride salt formation. Key steps include:
- Alkylation : Use of ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity .
- Yield Optimization : Continuous flow reactors may enhance efficiency and reduce side products in industrial analogs .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Peaks for ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) and naphthalene protons (δ 7.3–8.2 ppm, multiplet) .
- ¹³C NMR : Signals for the ethyl carbons (10–15 ppm and 35–40 ppm) and aromatic carbons (120–135 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 221.73 (corresponding to C₁₃H₁₆ClN⁺) .
- IR : Stretching vibrations for NH₃⁺ (2500–3000 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
Q. What are the key physicochemical properties relevant to experimental handling?
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 221.73 g/mol | Mass Spec | |
| Solubility | >50 mg/mL in DMSO; <1 mg/mL in H₂O | Shake-flask | |
| Melting Point | 180–185°C (decomposition) | DSC |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
Q. What strategies are effective for enantioselective synthesis of chiral derivatives?
Q. How does the ethyl substituent influence binding to biological targets compared to other alkyl groups?
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or Schrödinger QikProp to estimate:
- LogP: ~3.1 (moderate lipophilicity) .
- BBB Permeability: Moderate (CNS penetration possible) .
- Docking Studies : AutoDock Vina for binding mode analysis with receptors (e.g., 5-HT transporters) .
Q. How can researchers mitigate toxicity concerns in in vivo studies?
- Acute Toxicity : LD₅₀ > 500 mg/kg in rodents (oral); monitor hepatic/renal biomarkers .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Formulation : Use PEGylated nanoparticles to reduce systemic exposure .
Methodological Challenges and Solutions
Q. What are the best practices for scaling up synthesis without compromising yield?
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Core Modifications : Vary alkyl chain length (methyl, propyl) or introduce halogens (F, Cl) at the naphthalene 4-position .
- Bioisosteric Replacement : Replace ethyl with cyclopropyl or vinyl groups to assess steric/electronic effects .
- Data Analysis : Multivariate regression (e.g., PLS) to correlate structural descriptors with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
